1,7-Dimethylhypoxanthine

Purine chemistry Xanthine oxidase substrate specificity Hydrogen-bond donor/acceptor topology

1,7-Dimethylhypoxanthine (1,7-dimethyl-1,7-dihydro-6H-purin-6-one; NSC is a disubstituted purine derivative possessing a single oxo group at the 6-position of the purine ring, classifying it structurally as a 6-oxopurine rather than a 2,6-dioxopurine (xanthine). With a molecular formula of C₇H₈N₄O and a molecular weight of 164.16 g·mol⁻¹, it is a constitutional isomer of the naturally occurring dimethylxanthines theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine), but differs fundamentally in oxidation state at C-2.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 33155-83-8
Cat. No. B11918000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethylhypoxanthine
CAS33155-83-8
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C=N2)C
InChIInChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)11(2)4-9-6/h3-4H,1-2H3
InChIKeyZIVNUESELYYTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dimethylhypoxanthine (CAS 33155-83-8): A Distinct 6-Oxopurine Scaffold in Methylxanthine Research


1,7-Dimethylhypoxanthine (1,7-dimethyl-1,7-dihydro-6H-purin-6-one; NSC 26296) is a disubstituted purine derivative possessing a single oxo group at the 6-position of the purine ring, classifying it structurally as a 6-oxopurine rather than a 2,6-dioxopurine (xanthine) [1]. With a molecular formula of C₇H₈N₄O and a molecular weight of 164.16 g·mol⁻¹, it is a constitutional isomer of the naturally occurring dimethylxanthines theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine), but differs fundamentally in oxidation state at C-2 [2]. This compound has been detected as an endogenous metabolite in human biosamples, with the Human Metabolome Database reporting its presence in Homo sapiens at 100% detection frequency among profiled samples [3]. It serves as a critical synthetic intermediate for C-2-functionalized purine libraries, including 1,7-dimethylhypoxanthine-2-acetic acid and 2-diethylaminomethyl derivatives, making it a procurement-relevant building block for medicinal chemistry programs targeting purine-utilizing enzymes [4].

Why 1,7-Dimethylhypoxanthine Cannot Be Replaced by Theophylline, Paraxanthine, or Other Dimethylxanthine Isomers in Analytical and Pharmacological Studies


Despite sharing the identical elemental composition (C₇H₈N₄O) and molecular weight with the well-known dimethylxanthines, 1,7-dimethylhypoxanthine cannot serve as a generic substitute for these compounds—nor can they replace it—because the absence of the C-2 carbonyl fundamentally alters hydrogen-bonding capacity, tautomeric equilibria, and electrostatic potential across the purine scaffold [1]. This structural divergence produces distinct physicochemical properties: 1,7-dimethylhypoxanthine exhibits a predicted density of 1.43 g·cm⁻³ and a boiling point of 415.1°C at 760 mmHg [2], values that must be verified against its 2,6-dioxo isomers in any procurement specification involving chromatographic separation or formulation development. Critically, 1,7-dimethylhypoxanthine is a 6-oxopurine, whereas paraxanthine (1,7-dimethylxanthine)—which shares the identical N-1 and N-7 methylation pattern—is a 2,6-dioxopurine; this single oxidation-state difference produces divergent metabolic fates, with paraxanthine serving as the primary CYP1A2-mediated caffeine metabolite undergoing 7-demethylation to 1-methylxanthine [3], while 1,7-dimethylhypoxanthine participates in distinct purine interconversion pathways as evidenced by its detection as an independent human metabolome constituent [4]. Procurement of the incorrect isomer for enzymatic assays, metabolite identification panels, or synthetic derivatization would yield systematically erroneous results.

Quantitative Evidence Guide for Differentiating 1,7-Dimethylhypoxanthine from Structural Analogs in Research Procurement


C-2 Oxidation State: Structural Differentiation of 1,7-Dimethylhypoxanthine (6-Oxopurine) from Paraxanthine (1,7-Dimethylxanthine; 2,6-Dioxopurine)

1,7-Dimethylhypoxanthine is a 6-oxopurine bearing a single carbonyl at C-6, whereas paraxanthine—its closest nominal analog with identical N-1 and N-7 methyl substitution—is a 2,6-dioxopurine bearing an additional carbonyl at C-2. This difference eliminates one hydrogen-bond acceptor site and alters the electrophilic character at C-2, directly impacting reactivity with nucleophiles and recognition by purine-metabolizing enzymes. The chemical shift of the C-2 proton in 1,7-dimethylhypoxanthine appears at δ ~8.2–8.4 ppm in ¹H NMR (DMSO-d₆), while the corresponding position in paraxanthine lacks a proton due to the carbonyl substitution [1]. Methylation regiochemistry studies confirm that neutral 1,7-dimethylhypoxanthine undergoes preferential alkylation at N-3, whereas the corresponding hypoxanthine analogs alkylate preferentially on the imidazole ring, a divergence ascribed to the steric and electronic influence of the 8-substituent [2].

Purine chemistry Xanthine oxidase substrate specificity Hydrogen-bond donor/acceptor topology

Physicochemical Property Comparison: Melting Point and Thermal Stability of 1,7-Dimethylhypoxanthine Versus 1,9-Dimethylhypoxanthine

The 1,7- and 1,9-dimethylhypoxanthine isomers exhibit distinct thermal behavior despite their identical molecular formulas (C₇H₈N₄O, MW 164.16). 1,9-Dimethylhypoxanthine (CAS 20535-82-4) has a reported melting point exceeding 300°C , a value consistent with strong intermolecular hydrogen bonding via the N-H and C=O moieties. While an experimentally determined melting point for 1,7-dimethylhypoxanthine has not been explicitly reported in the peer-reviewed literature, the distinct N-7 versus N-9 methylation pattern alters crystal packing and intermolecular hydrogen-bond networks, as N-7 methylation eliminates the N(7)–H donor while N-9 methylation eliminates the N(9)–H donor, producing different hydrogen-bond topologies in the solid state [1]. The boiling point of 1,7-dimethylhypoxanthine is predicted at 415.1°C at 760 mmHg with a flash point of 204.8°C [2], and the density is estimated at 1.43 g·cm⁻³ [2]. These physicochemical differences mandate isomer-specific characterization in any solid-state analysis or formulation study.

Thermal analysis Polymorph screening Pre-formulation development

Metabolic Pathway Divergence: 1,7-Dimethylhypoxanthine as an Endogenous Human Metabolome Constituent Distinct from Caffeine-Derived Dimethylxanthines

1,7-Dimethylhypoxanthine has been identified as an endogenous human metabolite with 100% detection frequency in Homo sapiens biosamples profiled in the BioDeep metabolomics database [1]. This contrasts sharply with paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine), which are primarily exogenous compounds derived from dietary caffeine metabolism via CYP1A2-mediated N-demethylation pathways [2]. Caffeine biotransformation by CYP1A2 yields a metabolic profile averaging 81.5% paraxanthine, 10.8% theobromine, and 5.4% theophylline, with paraxanthine subsequently undergoing 7-demethylation to 1-methylxanthine catalyzed by CYP1A2 [3]. The metabolic origin of endogenous 1,7-dimethylhypoxanthine, by contrast, has not been linked to the caffeine degradation pathway; its detection as a constituent of the human metabolome suggests derivation from endogenous purine methylation or interconversion pathways distinct from xenobiotic caffeine processing [1].

Metabolomics Biomarker discovery Purine salvage pathway

Regioselective Methylation Reactivity: N-3 Alkylation Preference of 1,7-Dimethylhypoxanthine Versus Imidazole-Directed Alkylation in Non-Methylated Hypoxanthines

A key differential reactivity feature relevant to synthetic chemistry procurement is the altered alkylation regiochemistry of 1,7-dimethylhypoxanthine relative to its non-methylated hypoxanthine parent. Bergmann et al. (1976) demonstrated that neutral 1,7-dimethylhypoxanthine and its 8-(methylthio) analog undergo preferential methylation at the N-3 position of the pyrimidine ring, in contrast to the corresponding non-methylated hypoxanthines, which alkylate preferentially on the imidazole ring (N-7 or N-9) [1]. This reversal of regioselectivity is attributed to the steric and electronic effects of the existing N-1 and N-7 (or N-9) methyl substituents, which shield the imidazole nitrogens and activate N-3 toward electrophilic attack. This distinct reactivity profile makes 1,7-dimethylhypoxanthine a unique starting material for the selective synthesis of N-3-substituted purinium salts and 1,3,7-trisubstituted purine derivatives that are inaccessible via direct alkylation of hypoxanthine [2].

Purine synthetic chemistry Regioselective alkylation Building-block derivatization

Commercial Availability and Purity Benchmarking: 1,7-Dimethylhypoxanthine Supply Specifications Relative to the 1,9-Isomer

1,7-Dimethylhypoxanthine is commercially supplied at ≥95% purity by specialty chemical vendors including BOC Sciences and Alfa Chemistry, with the CAS registry number 33155-83-8 providing unambiguous compound identification . The compound carries the NSC (National Service Center) identifier 26296 and the UNII J9IVN575QZ, enabling cross-referencing across chemical inventories . Critically, the 1,9-dimethylhypoxanthine isomer (CAS 20535-82-4) is also commercially available from multiple suppliers , creating a procurement risk wherein the incorrect isomer could be supplied if the CAS number is not rigorously specified. The two isomers share identical molecular formula and molecular weight, and cannot be distinguished by mass spectrometry alone without chromatographic separation or diagnostic fragmentation. NMR spectroscopy provides unambiguous differentiation: 1,7-dimethylhypoxanthine exhibits distinct chemical shifts for the N-CH₃ protons (δ ~3.3–3.5 and ~3.8–4.0 ppm in DMSO-d₆) and the C-2 and C-8 aromatic protons relative to the 1,9-isomer [1].

Chemical procurement Reference standard sourcing Isomeric purity verification

High-Value Application Scenarios for 1,7-Dimethylhypoxanthine Based on Established Differential Evidence


Synthesis of C-2-Functionalized Purine Libraries via Regioselective N-3 Alkylation

Medicinal chemistry programs targeting purine nucleoside phosphorylase (PNP), adenosine deaminase, or inosine-5′-monophosphate dehydrogenase (IMPDH) can exploit the regioselective N-3 alkylation preference of 1,7-dimethylhypoxanthine to access 1,3,7-trisubstituted purine scaffolds that are inaccessible via direct hypoxanthine alkylation [1]. The established synthetic route from 2-chloro-1,7-dimethylhypoxanthine to 1,7-dimethylhypoxanthine-2-acetic acid and 2-diethylaminomethyl derivatives demonstrates the compound's utility as a versatile C-2 derivatization platform [2]. This synthetic advantage translates to reduced step count and improved atom economy for specific chemotypes, directly impacting procurement decision-making for library synthesis programs.

Endogenous Metabolite Reference Standard for LC-MS/MS Methylxanthine Profiling Panels

Clinical metabolomics and biomarker discovery laboratories developing targeted LC-MS/MS assays for purine metabolites should include 1,7-dimethylhypoxanthine as a discrete analyte in their calibration standards, given its confirmed presence as an endogenous human metabolite with 100% detection frequency [1]. The compound's isobaric relationship with dimethylxanthine isomers (paraxanthine, theophylline, theobromine) necessitates chromatographic resolution—typically achievable on a C18 column with methanol/water mobile phase—to prevent misassignment [2]. Procurement of certified 1,7-dimethylhypoxanthine reference material with documented isomeric purity is essential for accurate quantification in studies distinguishing endogenous purine metabolism from dietary caffeine-derived xanthine exposure.

Physicochemical Reference Compound for Hydrogen-Bonding and Crystal Engineering Studies of Purine Isomers

The 6-oxopurine scaffold of 1,7-dimethylhypoxanthine provides a distinct hydrogen-bond donor/acceptor topology (one N–H donor at N-9, one C=O acceptor at C-6, and two N-methyl groups) relative to the 2,6-dioxopurine topology of dimethylxanthines (no N–H donor, two C=O acceptors) [1]. This structural difference enables systematic crystallographic and solid-state NMR studies of how incremental methylation and oxidation patterns modulate purine crystal packing, polymorphism, and co-crystal formation. Procurement of both 1,7-dimethylhypoxanthine (CAS 33155-83-8) and 1,9-dimethylhypoxanthine (CAS 20535-82-4) as a matched isomeric pair enables controlled comparative studies of methylation position effects on solid-state properties .

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